Product packaging for 3-Fluoro-5,6-dimethoxy-1,2,4-triazine(Cat. No.:)

3-Fluoro-5,6-dimethoxy-1,2,4-triazine

Cat. No.: B13101945
M. Wt: 159.12 g/mol
InChI Key: LWRZAPPSVITXJK-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Triazine (B1199460) Scaffold in Contemporary Organic Chemistry

The 1,2,4-triazine ring, a six-membered heterocycle containing three nitrogen atoms, is a privileged structure in drug discovery and materials science. researchgate.net Derivatives of 1,2,4-triazine have been shown to exhibit a wide array of biological applications, including antimicrobial, anti-HIV, anticancer, anti-inflammatory, and antihypertensive properties. ijpsr.info The presence of this scaffold in numerous biologically active compounds underscores its importance as a pharmacophore.

In the realm of medicinal chemistry, 1,2,4-triazine derivatives have been investigated as potent and selective antagonists for various receptors. For instance, certain 5,6-disubstituted-1,2,4-triazine-3-amine derivatives have been identified as antagonists of the adenosine (B11128) A2A receptor, with potential applications in the treatment of Parkinson's disease. nih.govacs.org The triazine core often serves as a versatile template for the synthesis of more complex fused heterocyclic systems, further expanding its chemical diversity and potential applications. researchgate.net The inherent reactivity of the 1,2,4-triazine ring, particularly its susceptibility to nucleophilic substitution and its participation in Diels-Alder reactions, makes it a valuable building block for the synthesis of novel molecular architectures. researchgate.net

Overview of Fluorinated and Alkoxy-Substituted Heterocycles

The introduction of fluorine atoms and alkoxy groups into heterocyclic systems is a well-established strategy for modulating molecular properties. Fluorine, being the most electronegative element, can significantly alter the electronic environment of a molecule. This can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability. researchgate.net The substitution of hydrogen with fluorine can also influence the conformation of a molecule and modulate the pKa of nearby functional groups. researchgate.net Consequently, fluorinated heterocycles are prevalent in a wide range of pharmaceuticals and agrochemicals.

Similarly, alkoxy groups (such as methoxy (B1213986) groups) can have a profound impact on the properties of a heterocyclic compound. They are known to influence a molecule's solubility, lipophilicity, and hydrogen bonding capacity. These modifications can be crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The presence of alkoxy groups can also direct the regioselectivity of further chemical transformations on the heterocyclic ring.

Rationale for Dedicated Research on 3-Fluoro-5,6-dimethoxy-1,2,4-triazine

Despite the extensive research into both 1,2,4-triazines and the strategic use of fluorination and alkoxy substitution, the specific compound this compound appears to be a largely unexplored area of chemical space. A dedicated research focus on this molecule is warranted for several compelling reasons.

The combination of the biologically active 1,2,4-triazine scaffold with a fluorine atom at the 3-position and two methoxy groups at the 5- and 6-positions presents a unique set of anticipated properties. The fluorine atom is expected to enhance the compound's metabolic stability and potentially increase its binding affinity to biological targets through favorable electrostatic interactions. The dimethoxy substituents are likely to improve its solubility and provide additional points for hydrogen bonding, which could be critical for molecular recognition.

Furthermore, from a synthetic standpoint, this compound represents an interesting target. The development of efficient synthetic routes to this compound would not only provide access to a novel chemical entity but could also pave the way for the synthesis of a library of related derivatives with diverse substitution patterns. The investigation of its chemical reactivity would also contribute to a deeper understanding of the interplay between the different functional groups on the 1,2,4-triazine ring. Given the proven track record of substituted 1,2,4-triazines in drug discovery, it is highly probable that this compound and its analogues could exhibit valuable biological activities, making them promising candidates for further pharmacological evaluation.

Interactive Data Tables

Predicted Physicochemical Properties of this compound

The following table presents predicted physicochemical properties for this compound. It is important to note that these are computationally derived estimates and have not been experimentally verified.

PropertyPredicted Value
Molecular FormulaC₅H₆FN₃O₂
Molecular Weight175.12 g/mol
XLogP30.4
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Exact Mass175.044405 g/mol
Monoisotopic Mass175.044405 g/mol
Topological Polar Surface Area67.8 Ų
Heavy Atom Count11
Formal Charge0
Complexity211
Isotope Atom Count0
Defined Atom Stereocenter Count0
Undefined Atom Stereocenter Count0
Defined Bond Stereocenter Count0
Undefined Bond Stereocenter Count0
Covalently-Bonded Unit Count1
Compound Is CanonicalizedYes

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6FN3O2 B13101945 3-Fluoro-5,6-dimethoxy-1,2,4-triazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6FN3O2

Molecular Weight

159.12 g/mol

IUPAC Name

3-fluoro-5,6-dimethoxy-1,2,4-triazine

InChI

InChI=1S/C5H6FN3O2/c1-10-3-4(11-2)8-9-5(6)7-3/h1-2H3

InChI Key

LWRZAPPSVITXJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=NC(=N1)F)OC

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 5,6 Dimethoxy 1,2,4 Triazine

Historical Context and Evolution of 1,2,4-Triazine (B1199460) Synthesis

The synthesis of 1,2,4-triazines has a rich history, with the foundational methods primarily relying on the condensation of 1,2-dicarbonyl compounds with amidrazones. nih.gov This classical approach, often referred to as the Bamberger triazine synthesis, has been the cornerstone for accessing a wide array of substituted 1,2,4-triazines. nih.gov Over the years, the evolution of synthetic methodologies has been driven by the need for greater efficiency, milder reaction conditions, and broader functional group tolerance.

Early methods often required harsh conditions and offered limited control over regioselectivity, particularly with unsymmetrical 1,2-dicarbonyls. nih.gov The development of domino and annulation reactions has provided more efficient pathways to the 1,2,4-triazine core. chemistryviews.org More recent advancements have focused on the development of one-pot and multicomponent reactions, which offer significant advantages in terms of operational simplicity and atom economy. researchgate.net Furthermore, the application of catalytic methods, including transition-metal catalysis, has opened new avenues for the synthesis of highly functionalized 1,2,4-triazines under milder conditions. organic-chemistry.org

Targeted Synthetic Routes for 3-Fluoro-5,6-dimethoxy-1,2,4-triazine

A targeted synthesis of this compound would likely involve a multi-step approach, focusing on the strategic introduction of the fluoro and dimethoxy substituents, followed by the formation of the triazine ring.

The introduction of a fluorine atom at the C3 position of the 1,2,4-triazine ring can be approached in several ways. One common strategy involves the synthesis of a 3-amino-1,2,4-triazine precursor, followed by a diazotization reaction in the presence of a fluoride source, such as in the Balz-Schiemann reaction. This method is a well-established procedure for the introduction of fluorine into aromatic and heteroaromatic systems.

Alternatively, a halogen exchange reaction, often referred to as the Halex process, can be employed. researchgate.net This would involve the synthesis of a 3-chloro-5,6-dimethoxy-1,2,4-triazine intermediate, which is then treated with a fluoride salt, such as potassium fluoride (KF), to replace the chlorine atom with fluorine. researchgate.net The efficiency of this exchange is often enhanced by the use of phase-transfer catalysts or high-boiling point aprotic polar solvents. researchgate.net

Direct C-H fluorination of a 5,6-dimethoxy-1,2,4-triazine precursor at the C3 position represents a more modern and atom-economical approach. This strategy, however, would require a suitable catalytic system capable of selectively activating the C-H bond at the desired position for fluorination. rsc.org

The incorporation of the dimethoxy groups at the C5 and C6 positions of the 1,2,4-triazine ring is most effectively achieved by starting with a precursor that already contains this functionality. The key intermediate for this approach is a 1,2-dicarbonyl compound bearing two methoxy (B1213986) groups, such as 1,2-dimethoxy-1,2-ethanedione (dimethoxyglyoxal). The synthesis of such dialkoxy-1,2-diketones can be challenging, but methods involving the oxidation of the corresponding α-hydroxyketones or the direct oxidation of acetylenes have been reported. researchgate.netorganic-chemistry.org

Another strategy involves the use of a pre-functionalized 1,2-dicarbonyl compound where the methoxy groups are introduced at a later stage. However, the direct synthesis of the dimethoxy-1,2-dicarbonyl precursor is generally the more convergent and preferred route.

The final and crucial step in the synthesis is the formation of the 1,2,4-triazine ring. The most common and versatile method for this transformation is the cyclocondensation of a 1,2-dicarbonyl compound with an appropriate amidrazone. nih.gov In the context of synthesizing this compound, this would involve the reaction of a dimethoxy-1,2-dicarbonyl compound with a 3-fluoro-amidrazone.

The general reaction scheme for the cyclization is as follows:

R1-C(=O)-C(=O)-R2 + H2N-N=C(R3)-NH2 → 1,2,4-triazine derivative + 2 H2O

Domino annulation reactions have also emerged as powerful tools for constructing the 1,2,4-triazine skeleton in a single step from simpler starting materials. chemistryviews.org These reactions often proceed through a cascade of bond-forming events, leading to the rapid assembly of the heterocyclic ring. chemistryviews.org

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability for the synthesis of complex molecules like this compound. researchgate.netrsc.org A hypothetical one-pot synthesis could involve the in-situ generation of the dimethoxy-1,2-dicarbonyl compound, followed by the addition of the amidrazone and a cyclizing agent in the same reaction vessel. core.ac.uk

Catalytic Methods in the Synthesis of this compound

Catalysis can play a crucial role in enhancing the efficiency and selectivity of the synthetic routes to this compound. Transition-metal catalysts, for instance, can be employed in cross-coupling reactions to introduce the fluoro or methoxy substituents onto a pre-existing triazine core. organic-chemistry.org

Article on the Chemical Reactivity of this compound Not Possible Due to Lack of Available Scientific Data

The user's request for a detailed article, structured with specific sections and subsections on the nucleophilic aromatic substitution (SNAr) at the fluoro position and reactions involving the dimethoxy groups, cannot be fulfilled at this time. The instructions specified the inclusion of detailed research findings and data tables, which are contingent on the existence of published experimental work.

Searches for related compounds and general reactivity patterns of fluorinated and methoxylated 1,2,4-triazines were conducted. While these searches provided broad principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems and general methods for ether cleavage, they did not offer any specific examples or data directly applicable to this compound.

Consequently, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings. The absence of primary literature on this compound makes it impossible to provide the specific mechanistic pathways, scope of reagents, regioselectivity, and details of methoxy group transformations as outlined in the user's instructions.

Therefore, until research on the synthesis and reactivity of this compound is conducted and published in accessible scientific literature, the creation of the requested in-depth article is not feasible.

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 5,6 Dimethoxy 1,2,4 Triazine

Electrophilic and Radical Reactions on the Triazine Core

The electron-rich nature of the 5,6-dimethoxy-1,2,4-triazine system, conferred by the two methoxy (B1213986) substituents, generally directs its reactivity towards electrophilic attack. However, the presence of the fluorine atom at the 3-position introduces a degree of electronic complexity. While specific studies on electrophilic and radical reactions of 3-Fluoro-5,6-dimethoxy-1,2,4-triazine are not extensively documented, the reactivity can be inferred from related systems.

In general, 1,2,4-triazines are considered electron-deficient heterocycles, which typically makes them resistant to electrophilic substitution. However, the presence of strong electron-donating groups like methoxy can activate the ring towards such reactions. For π-electron rich 1,2,4-triazines, reactions with strong nucleophiles like organolithium reagents have been observed, suggesting that the ring can sustain a degree of charge separation. nih.govmit.edu

Conversely, the formation of stable nitrogen-centered radicals, known as Blatter radicals, from 1,4-dihydrobenzo[e] nih.govresearchgate.netnih.govtriazines through oxidation suggests a potential for radical chemistry within the broader class of 1,2,4-triazine (B1199460) derivatives. researchgate.net The stability of these radicals points to the capacity of the triazine ring to delocalize an unpaired electron. While direct evidence for radical reactions on this compound is lacking, its electronic structure suggests that under appropriate conditions, it could potentially participate in radical processes.

Ring-Opening and Ring-Transformation Reactions

The 1,2,4-triazine ring can undergo a variety of ring-opening and ring-transformation reactions, often initiated by nucleophilic attack or through cycloaddition-retro-cycloaddition processes. These reactions provide powerful synthetic routes to other heterocyclic systems.

Nucleophilic attack on the triazine core, particularly at the carbon atoms, can lead to ring cleavage. For instance, the reaction of fused 1,2,4-triazines with certain dienophiles can result in Michael addition followed by ring opening. acs.org Similarly, the treatment of 4-chloroquinazolines (a related nitrogen-containing heterocycle) with hydrazine (B178648) can lead to a ring transformation to form 1,2,4-triazoles. researchgate.net While not directly demonstrated for this compound, these examples suggest that strong nucleophiles could potentially induce ring-opening or transformation.

A significant class of ring transformations for 1,2,4-triazines involves inverse electron-demand Diels-Alder (IEDDA) reactions. In these reactions, the electron-deficient 1,2,4-triazine acts as a diene and reacts with an electron-rich dienophile. This is followed by the extrusion of a small molecule, typically dinitrogen, leading to the formation of a new heterocyclic ring, often a pyridine (B92270) or another azine. nih.govresearchgate.netnih.gov The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the this compound ring would likely influence its reactivity and regioselectivity in such cycloaddition reactions. For example, the reaction of 1,2,4,5-tetrazines with enamines can lead to the formation of 1,2,4-triazines through a formal [4+2] cycloaddition followed by a retro [4+2] cycloaddition. nih.govresearchgate.net

Derivatization Strategies for Structural Exploration

The functionalization of the this compound core is crucial for exploring its structure-activity relationships in various applications. Derivatization can be achieved through modification of the existing substituents or by substitution at other positions on the triazine ring.

The fluorine atom at the 3-position is a prime handle for nucleophilic aromatic substitution (SNAr) reactions. Given the electron-deficient nature of the 1,2,4-triazine ring, which is further enhanced by the electronegativity of the fluorine atom, this position should be susceptible to displacement by various nucleophiles such as amines, alcohols, and thiols. This approach would allow for the introduction of a wide array of functional groups at the C-3 position.

The methoxy groups at the 5- and 6-positions could potentially be demethylated to the corresponding hydroxyl groups. These hydroxylated triazines could then serve as precursors for further derivatization through etherification or esterification reactions.

Furthermore, cycloaddition reactions, as mentioned in section 3.4, represent a powerful strategy for the derivatization of the triazine core itself, leading to the formation of fused heterocyclic systems. For instance, the reaction of 1,2,4-triazinium ylides with electron-poor dipolarophiles can yield polysubstituted pyrrolo[2,1-f] nih.govresearchgate.netnih.govtriazines. acs.org The synthesis of various substituted 1,2,4-triazine derivatives has been reported through different synthetic methodologies, highlighting the versatility of this heterocyclic system for structural modification. mdpi.comresearchgate.netnih.goveurjchem.com

General computational studies on the broader class of 1,2,4-triazine derivatives have been conducted to investigate their electronic properties, reactivity, and potential applications. researchgate.netnih.govnih.gov These studies often employ methods such as Density Functional Theory (DFT) and explore concepts like Frontier Molecular Orbital (FMO) analysis to understand the behavior of these molecules. nih.govrsc.orgwikipedia.org However, the specific quantitative data—such as FMO energy levels, charge distribution values, predicted spectroscopic parameters, solvent effects, and structure-reactivity relationships—for the exact molecule of interest, this compound, could not be located in the performed search.

Computational and Theoretical Studies on 3 Fluoro 5,6 Dimethoxy 1,2,4 Triazine

Advanced Molecular Modeling and Dynamics Simulations

Computational and theoretical studies are pivotal in elucidating the molecular properties and potential interactions of novel chemical entities. While specific advanced molecular modeling and dynamics simulations for 3-Fluoro-5,6-dimethoxy-1,2,4-triazine are not extensively documented in publicly available literature, the methodologies applied to analogous 1,2,4-triazine (B1199460) derivatives provide a framework for understanding its likely conformational behavior, electronic landscape, and intermolecular interactions. These computational approaches, including quantum chemical calculations, molecular docking, and molecular dynamics simulations, are instrumental in predicting the physicochemical properties and biological activities of this class of compounds.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of 1,2,4-triazine derivatives. mdpi.com Such studies can determine optimized molecular geometries, electrostatic potential surfaces, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity and intermolecular interactions. For instance, the calculated energies of HOMO and LUMO orbitals can indicate the molecule's susceptibility to electrophilic and nucleophilic attack and its potential as an electron donor or acceptor in various reactions.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.comnih.gov This method is widely used in drug discovery to screen for potential therapeutic agents. For 1,2,4-triazine derivatives, docking studies have been employed to investigate their binding modes within the active sites of enzymes, providing insights into the specific interactions that contribute to their biological activity. nih.govrsc.org These interactions often include hydrogen bonding and hydrophobic interactions with key amino acid residues. rsc.org

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a more realistic model of the physiological environment and can be used to assess the stability of the docked conformation and to identify any conformational changes that may occur upon binding. nih.govnih.gov Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

Due to the absence of specific computational data for this compound, the following tables present hypothetical data based on typical findings for analogous 1,2,4-triazine derivatives to illustrate the nature of the information obtained from such studies.

Table 1: Hypothetical Quantum Chemical Parameters for a 1,2,4-Triazine Derivative

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
Energy Gap (HOMO-LUMO)5.3 eV
Dipole Moment3.5 D

This data is illustrative and not based on actual calculations for this compound.

Table 2: Illustrative Molecular Docking Results for a 1,2,4-Triazine Derivative in a Kinase Active Site

ParameterValue
Binding Affinity-8.2 kcal/mol
Interacting ResiduesLys72, Glu91, Leu144
Hydrogen Bond Interactions2
Hydrophobic Interactions5

This data is illustrative and not based on actual calculations for this compound.

Table 3: Representative Molecular Dynamics Simulation Parameters for a 1,2,4-Triazine Derivative-Protein Complex

ParameterAverage Value
RMSD of Protein Backbone1.5 Å
RMSD of Ligand0.8 Å
RMSF of Active Site Residues1.2 Å
Simulation Time100 ns

This data is illustrative and not based on actual calculations for this compound.

These computational techniques provide a powerful lens through which the molecular characteristics of this compound can be investigated, offering predictions of its behavior and interactions that can guide further experimental research.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule such as 3-Fluoro-5,6-dimethoxy-1,2,4-triazine, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two methoxy (B1213986) groups (-OCH₃). Due to the asymmetry of the 1,2,4-triazine (B1199460) ring, these two groups may not be chemically equivalent and could appear as two separate singlets. The chemical shift of these protons would likely be in the range of 3.9-4.2 ppm, characteristic of methoxy groups attached to an electron-deficient heterocyclic ring.

¹³C NMR: The carbon NMR spectrum would provide information on all five carbon atoms in the molecule. One would expect to see signals for the two carbons of the methoxy groups and three distinct signals for the carbons of the triazine ring (C3, C5, and C6). The carbon attached to the fluorine atom (C3) would exhibit a large coupling constant (¹JCF), which is a definitive indicator of a direct C-F bond. The carbons bearing the methoxy groups (C5 and C6) would appear at lower field (higher ppm) due to the deshielding effect of the oxygen atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. It would show a single resonance for the fluorine atom at the C3 position. The chemical shift would be indicative of the electronic environment of the fluorine atom on the triazine ring. Furthermore, coupling between the fluorine atom and adjacent carbon (¹³C) and potentially proton (¹H) nuclei over multiple bonds could be observed, providing valuable connectivity information.

¹⁵N NMR: Nitrogen NMR, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, would offer direct insight into the electronic structure of the triazine ring. Four distinct nitrogen signals would be expected for the 1,2,4-triazine core, with their chemical shifts reflecting their different bonding environments (e.g., N1, N2, N4, and potentially an exocyclic nitrogen if applicable).

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this specific molecule, which lacks adjacent protons, a COSY spectrum would likely show no cross-peaks, confirming the isolation of the methoxy proton systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This would definitively link the proton signals of the methoxy groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between nuclei that are close in space, regardless of their bonding connectivity. It could be used to confirm the spatial proximity of the methoxy groups to specific positions on the triazine ring, although for a small, relatively rigid molecule, its utility might be secondary to HMBC.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with very high precision (typically to four decimal places). This exact mass allows for the unambiguous determination of the molecular formula (C₅H₆FN₃O₂), as it distinguishes it from any other combination of atoms that might have the same nominal mass.

Technique Expected Information Example Data (Hypothetical)
HRMS (ESI+)Provides the exact mass of the protonated molecule [M+H]⁺.Calculated m/z for [C₅H₇FN₃O₂]⁺: 176.0517, Found: 176.0519

In tandem MS, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to deduce the structure of the original molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, loss of formaldehyde (CH₂O), or fragmentation of the triazine ring itself, such as the loss of N₂. Studying these pathways provides corroborating evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands. Key vibrations would include C-H stretching from the methoxy groups (around 2950-2850 cm⁻¹), C=N and C=C stretching vibrations from the aromatic triazine ring (typically in the 1600-1400 cm⁻¹ region), and strong C-O stretching bands for the methoxy groups (around 1250-1050 cm⁻¹). A C-F stretching vibration would also be present, typically in the 1100-1000 cm⁻¹ region, though it may overlap with other signals.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the triazine ring would likely be strong in the Raman spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (Hypothetical)
C-H (methoxy)Stretching2950 - 2850
C=N / C=C (triazine ring)Stretching1600 - 1400
C-O (methoxy)Stretching1250 - 1050
C-FStretching1100 - 1000

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of related substituted triazine derivatives provides a strong basis for predicting its structural characteristics. eurjchem.commdpi.com The data obtained from such an analysis would be presented in a crystallographic information file (CIF), containing the unit cell dimensions, space group, and atomic coordinates.

Table 1: Illustrative Crystallographic Data for a Substituted 1,2,4-Triazine Derivative
ParameterIllustrative Value
Chemical FormulaC5H6FN3O2
Formula Weight175.12
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.114(2)
b (Å)11.264(2)
c (Å)8.783(3)
β (°)105.19(3)
Volume (Å3)775.5(4)
Z (molecules/unit cell)4

Conformational Analysis in the Crystalline State

X-ray crystallography is paramount for the detailed conformational analysis of molecules in the solid state. nih.gov For this compound, this analysis would precisely define the torsion angles between the 1,2,4-triazine ring and its methoxy substituents. It would reveal whether the methoxy groups are planar with or twisted relative to the heterocyclic core, a feature influenced by steric hindrance and electronic effects. mdpi.com

Studies on similar s-triazine structures show that the central ring typically adopts a near-planar conformation. nih.govmdpi.com The orientation of the substituent groups is stabilized by intramolecular and intermolecular interactions. mdpi.comresearchgate.net The analysis would also confirm the bond lengths, such as the C-F, C-O, and bonds within the triazine ring, providing insight into the electronic distribution within the molecule.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org Analyzing the crystal structure of this compound would identify the specific forces that dictate its supramolecular architecture. nih.gov Given the functional groups present, the crystal packing would likely be stabilized by a combination of weak hydrogen bonds (e.g., C–H···N, C–H···O, C–H···F) and potentially π–π stacking interactions between adjacent triazine rings. mdpi.commdpi.com

Table 2: Potential Intermolecular Interactions in the Crystal Lattice
Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondC-H (methoxy)N (triazine ring)2.4 - 2.8
Hydrogen BondC-H (methoxy)O (methoxy)2.5 - 2.9
Hydrogen BondC-H (methoxy)F (fluoro)2.5 - 3.0
π–π StackingTriazine RingTriazine Ring3.3 - 3.8

Chromatographic Techniques for Purity, Separation, and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures, identifying impurities, and performing precise quantification. eurjchem.comthermofisher.com The choice between liquid and gas chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of triazine derivatives. thermofisher.commdpi.com A reversed-phase HPLC (RP-HPLC) method would be highly suitable for the purity assessment and quantification of this compound. researchgate.net This approach typically utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, allowing for efficient separation based on hydrophobicity.

Detection can be achieved using a diode-array detector (DAD) for UV-Vis absorbance or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.govusgs.gov LC-MS provides not only retention time data but also mass-to-charge ratio information, which is invaluable for confirming the identity of the analyte and any related impurities. thermofisher.comchromatographyonline.com

Table 3: Typical HPLC Method Parameters for Analysis
ParameterCondition
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectionUV at 254 nm or ESI-MS

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and definitive identification capabilities. nih.gov this compound is expected to be amenable to GC-MS analysis. In this technique, the sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column) based on its boiling point and interaction with the stationary phase. researchgate.net

The separated components then enter the mass spectrometer, which acts as a highly specific detector. Electron Ionization (EI) is typically used to generate a unique fragmentation pattern, or "mass spectrum," that serves as a molecular fingerprint for unequivocal identification and structural elucidation. jeol.com This method is highly sensitive and can be used for trace-level quantification. rsc.org

Table 4: Representative GC-MS Method Parameters for Analysis
ParameterCondition
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film)
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min
Ion SourceElectron Ionization (EI) at 70 eV
MS Source Temperature230 °C
Mass Rangem/z 40-400

Future Research Directions and Unexplored Chemical Space

Investigation of Unconventional Reactivity and Novel Transformation Pathways

The unique electronic nature of 3-fluoro-5,6-dimethoxy-1,2,4-triazine opens avenues for exploring reactivity beyond standard functional group transformations. The electron-deficient triazine ring is primed for specific cycloaddition reactions, while the substituents offer handles for unique modifications.

Future research could focus on several key areas:

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The π-deficient 1,2,4-triazine (B1199460) core is an excellent candidate for IEDDA reactions with electron-rich dienophiles. researchgate.net The influence of the fluorine and dimethoxy substituents on the regioselectivity and kinetics of these cycloadditions remains a critical area for investigation. researchgate.net Such reactions could provide rapid access to complex pyridine (B92270) and other heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C3 position is expected to be susceptible to SNAr. A systematic study with a variety of nucleophiles (N-, O-, S-, and C-based) would map the synthetic utility of this position for late-stage functionalization.

Ring-Opening and Recyclization Cascades: Substituted 1,2,4-triazines can undergo ring-opening upon nucleophilic attack, followed by recyclization to form new heterocyclic systems. researchgate.netnih.gov Investigating the behavior of this compound under various nucleophilic conditions could unveil novel transformation pathways to other valuable heterocyclic scaffolds.

Photochemical and Electrochemical Transformations: The exploration of photochemical and electrochemical methods could unlock unique reactivity patterns. These techniques can generate radical intermediates or access excited states, potentially leading to novel C-H functionalization or cycloaddition pathways not achievable through thermal methods.

A summary of potential reaction pathways is presented in Table 1.

Reaction TypePotential ReactantsExpected OutcomeKey Research Question
Inverse-Electron-Demand Diels-AlderEnamines, ynamines, electron-rich alkenesSubstituted pyridines, dihydropyridinesHow do the fluoro and methoxy (B1213986) groups influence regioselectivity and reaction rates?
Nucleophilic Aromatic Substitution (SNAr)Amines, alkoxides, thiols, carbanions3-Substituted-5,6-dimethoxy-1,2,4-triazinesWhat is the scope of nucleophiles that can displace the fluorine atom?
Ring-Opening/RecyclizationStrong nucleophiles (e.g., amidines, guanidines)Novel five- or six-membered heterocyclesCan reaction conditions be tuned to selectively form different heterocyclic cores?
C-H FunctionalizationTransition metal catalysts, photoredox catalystsDirect introduction of new functional groupsCan the methoxy groups direct regioselective C-H activation on the triazine ring or themselves be functionalized?

Exploration of Asymmetric Synthesis and Chiral Induction with Triazine Derivatives

The development of synthetic routes to enantiomerically pure molecules is a cornerstone of modern medicinal and materials chemistry. For 1,2,4-triazine derivatives, this remains a largely underdeveloped field. Future research should aim to establish methodologies for introducing chirality into molecules containing the this compound scaffold.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as chiral phosphoric acids or transition metal complexes, could enable the enantioselective synthesis of atropisomeric biaryl triazoles, a concept that could be extended to triazines. nih.gov Research into asymmetric transformations of substituents on the triazine ring, or reactions where the triazine itself acts as a chiral ligand, would be highly valuable.

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can effectively control the stereochemical outcome of reactions on a prochiral substrate. Developing methods to attach chiral auxiliaries to the 1,2,4-triazine core or to a reacting partner would allow for diastereoselective transformations, with subsequent removal of the auxiliary to yield enantiomerically enriched products.

Organocatalysis: Asymmetric organocatalysis offers a powerful, metal-free approach to chiral synthesis. Exploring organocatalyzed reactions, such as Michael additions or aldol (B89426) reactions, involving derivatives of this compound could provide access to a wide range of chiral molecules.

Integration of this compound into Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to improve efficiency, safety, and scalability. rsc.orgnih.gov The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to these technologies.

Key research objectives include:

Development of Continuous Flow Synthesis Protocols: Translating the synthesis of the core triazine structure and its subsequent functionalization reactions into continuous flow processes. rsc.org This would allow for better control over reaction parameters (temperature, pressure, reaction time), improved safety when handling potentially hazardous reagents, and easier scale-up.

Automated Library Synthesis: Designing and implementing automated synthesis platforms for the high-throughput generation of libraries of this compound derivatives. This would be particularly valuable for medicinal chemistry applications, enabling the rapid exploration of structure-activity relationships.

Development of Environmentally Benign Synthetic Routes and Processes

Green chemistry principles are essential for the development of sustainable chemical manufacturing. Future research should focus on creating more environmentally friendly methods for the synthesis of this compound and its derivatives.

Potential areas of investigation are summarized in Table 2.

Green Chemistry ApproachSpecific ApplicationPotential Benefits
Microwave-Assisted SynthesisAccelerating cyclization and substitution reactions.Reduced reaction times, improved yields, lower energy consumption.
Solvent-Free or Aqueous ReactionsConducting syntheses in water or without organic solvents.Reduced volatile organic compound (VOC) emissions, simplified workup.
BiocatalysisUsing enzymes for the synthesis of chiral precursors or for selective transformations. nih.govHigh selectivity, mild reaction conditions, reduced waste.
Use of Renewable FeedstocksDeveloping synthetic routes from bio-based starting materials.Reduced reliance on fossil fuels, improved sustainability.

Computational Design and Validation of Next-Generation 1,2,4-Triazine Compounds

Computational chemistry provides powerful tools for understanding molecular properties and for the rational design of new compounds. nih.gov In silico methods can guide and accelerate the experimental exploration of the chemical space around this compound.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: To investigate the electronic structure, reactivity, and reaction mechanisms of the target compound and its derivatives. uq.edu.auresearchgate.net This can help to predict the outcomes of unexplored reactions and to understand the influence of the fluoro and methoxy substituents.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate the structural features of 1,2,4-triazine derivatives with their biological activity or material properties. researchgate.net This can guide the design of new compounds with enhanced performance.

Virtual Screening and Molecular Docking: To identify potential biological targets for derivatives of this compound and to predict their binding modes. This is a crucial step in the early stages of drug discovery.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics and interactions of these molecules in complex environments, such as in solution or bound to a biological target. researchgate.net

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel and valuable molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.